molecular formula C22H20ClN5O3 B2690515 8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021029-66-2

8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

Cat. No.: B2690515
CAS No.: 1021029-66-2
M. Wt: 437.88
InChI Key: GYXRRGCKWYGYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Human Heart Chymase

A study on the synthesis and evaluation of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, which share a related chemical framework, demonstrated their potential as novel nonpeptide inhibitors of human heart chymase. These compounds, through structure-activity relationship studies, indicated optimal hydrophobic interactions and high selectivity against chymase compared to other enzymes like chymotrypsin and cathepsin G. Molecular modeling suggested significant interactions within the active site of chymase, aligning with observed structure-activity relationships (S. Niwata et al., 1997).

Serotonin Receptor Ligands

Another research explored the synthesis, in vitro, and in vivo pharmacological evaluation of new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine. These compounds showed high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential as mixed 5-HT(1A)/5-HT(2A)/alpha(1) ligands. One compound, in particular, demonstrated significant anxiolytic-like activity in animal models, comparable to diazepam, and exhibited antidepressant-like activity, suggesting potential applications in the treatment of anxiety and depression (Sławomir Jurczyk et al., 2004).

Antiviral Activity

Research into the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues revealed moderate activity against rhinoviruses in tissue culture. This study highlights the potential of such compounds, including purine analogues, in the development of new antiviral agents (S. H. Kim et al., 1978).

Analgesic Activity

A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties demonstrated significant analgesic activity in in vivo models. Some compounds were more active than acetylic acid, used as a reference drug, indicating their potential as new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).

Properties

IUPAC Name

6-[3-[(3-chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-10-9-27(21(28)24-19)16-7-4-8-17(12-16)31-13-14-5-3-6-15(23)11-14/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXRRGCKWYGYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.